molecular formula C16H20O3 B1475111 5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone CAS No. 1424939-58-1

5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone

Cat. No.: B1475111
CAS No.: 1424939-58-1
M. Wt: 260.33 g/mol
InChI Key: QUFKSBBBYGXWMP-UHFFFAOYSA-N
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Description

Typically, compounds like this one are part of a larger class of organic compounds known as ketones. Ketones are characterized by a carbonyl group (C=O) and have diverse chemical properties and reactions .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For example, a related compound, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives, was synthesized from 2-methoxy-benzohydrazide .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Ketones, for example, can undergo a variety of reactions, including nucleophilic addition and reduction .


Physical and Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is often studied in the context of biological activity, such as how a drug interacts with its target in the body .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

Future research on a compound like this could involve exploring its potential applications, such as its use in the development of new drugs or materials .

Properties

IUPAC Name

5-[2-(2-methoxyphenyl)-2-oxoethyl]-2-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-7-8-12(9-14(11)17)10-15(18)13-5-3-4-6-16(13)19-2/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFKSBBBYGXWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1=O)CC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone
Reactant of Route 2
5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone
Reactant of Route 3
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5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone
Reactant of Route 4
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5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone
Reactant of Route 5
5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone
Reactant of Route 6
5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone

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